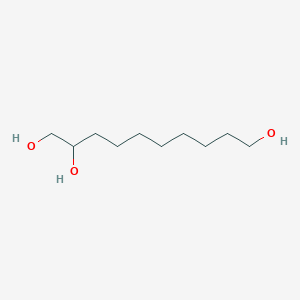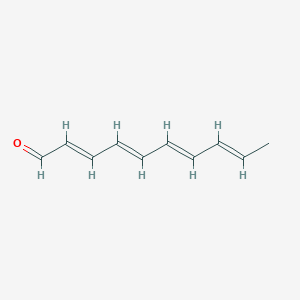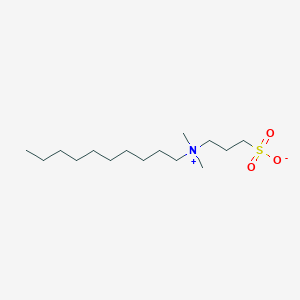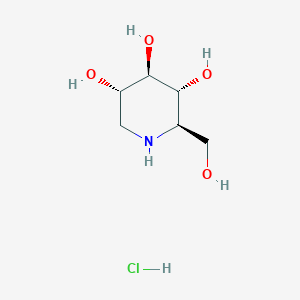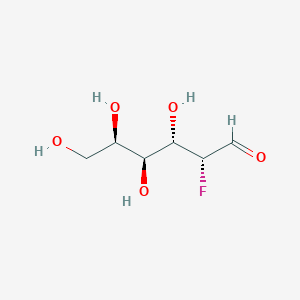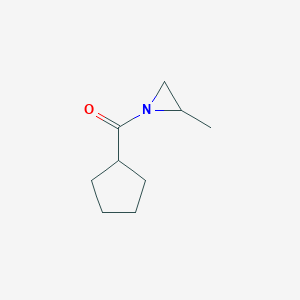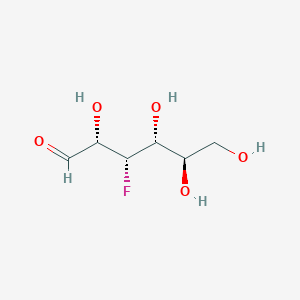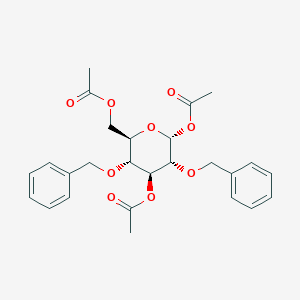
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related carbohydrate molecules involves several steps, including acetylation and the formation of specific glycosidic linkages. For instance, the synthesis of 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose from 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose demonstrates the intricacies involved in carbohydrate synthesis, highlighting the transformation of molecules through specific chemical reactions (Manna, Mcanalley, & Ammon, 1993).
Molecular Structure Analysis
The structure of carbohydrate molecules like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is complex, with acetyl groups affecting the molecule's physical and chemical properties. The study of similar molecules, such as 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose, helps in understanding the impact of O-acetylation on bond lengths, angles, and torsion angles, providing insights into the molecular structure of acetylated carbohydrates (Turney, Zhang, Oliver, & Serianni, 2019).
Chemical Reactions and Properties
Carbohydrate molecules undergo various chemical reactions, including glycosylation, acetonation, and radical fragmentation. These reactions are essential for synthesizing derivatives and understanding the reactivity of carbohydrate molecules. For example, the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves glycosylation and 1-O-alkylation, showcasing the chemical reactions carbohydrates can undergo (Kaur & Hindsgaul, 1991).
Wissenschaftliche Forschungsanwendungen
Glycosylation Processes and Structural Analysis
Glycosylation, one of the most prevalent and complex post-translational modifications, significantly influences protein function and stability. The research on C-mannosylation, a rare type of glycosylation, sheds light on the molecular mechanisms underlying protein modification with mannopyranose units. Studies have revealed the structural details of C-mannosylated proteins and emphasized the importance of specific motifs and hydrogen bonding in stabilizing these modifications, which could have implications for drug design and biotechnological applications (Crine & Acharya, 2021).
Enzymatic Activities and Biotechnological Applications
Enzymes such as mannosidases play a crucial role in the hydrolysis of mannopyranosyl linkages, offering potential applications in bioethanol production and the pharmaceutical industry. Understanding these enzymes' sources, characteristics, and applications can provide insights into the efficient utilization of carbohydrate-based substrates (Chauhan & Gupta, 2017).
Synthesis of Carbohydrate Mimetics
The synthesis of C-glycoside mimetics, which are crucial for developing inhibitors of carbohydrate-processing enzymes, highlights the significance of carbohydrate chemistry in medicinal chemistry. These mimetics serve as potential therapeutic agents by inhibiting specific carbohydrate interactions, crucial for various biological processes (Cipolla, La Ferla, & Nicotra, 1997).
Polysaccharides in Drug Delivery
The application of polysaccharides such as alginate and chitosan for drug delivery systems illustrates the importance of carbohydrate derivatives in formulating pharmaceuticals. These materials' mucoadhesive properties and biocompatibility make them ideal for encapsulating and delivering drugs, particularly proteins and peptides, via oral administration (George & Abraham, 2006).
Alginate Modification and Applications
Alginate, a polysaccharide derived from brown algae, has wide-ranging applications from food to pharmaceutical industries, primarily due to its ability to form gels. Alginate modification through enzymatic activities, such as those of alginate lyases and epimerases, can tailor its properties for specific uses, such as creating alginates with desired gel strengths or viscosities for medical applications (Petersen et al., 2023).
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYNTYUSYJZRN-RTJMFUJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443281 |
Source


|
| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-DI-O-Benzyl-1,3,6-tri-O-acetyl-alpha-D-glucopyranose | |
CAS RN |
79414-66-7 |
Source


|
| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

